molecular formula C10H8OS B6253300 5-methyl-1-benzothiophene-3-carbaldehyde CAS No. 32969-19-0

5-methyl-1-benzothiophene-3-carbaldehyde

Cat. No.: B6253300
CAS No.: 32969-19-0
M. Wt: 176.24 g/mol
InChI Key: CICXVKAEDHCPKJ-UHFFFAOYSA-N
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Description

5-methyl-1-benzothiophene-3-carbaldehyde is an organic compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a methyl group at the 5-position and an aldehyde group at the 3-position of the benzothiophene ring. Benzothiophene derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-benzothiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of 3-methylbenzo[b]thiophene with appropriate reagents. For instance, the cycloaddition of 1,4-dithiane-2,5-diol with ynals can produce 2-substituted thiophene 3-carbaldehyde in good yields . Another method involves the phosphine-free palladium coupling of 3-methylbenzo[b]thiophene with aryl halides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group and the thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products Formed

    Oxidation: 5-methyl-1-benzothiophene-3-carboxylic acid.

    Reduction: 5-methyl-1-benzothiophene-3-methanol.

    Substitution: Various substituted benzothiophene derivatives depending on the reagents used.

Scientific Research Applications

5-methyl-1-benzothiophene-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1-benzothiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

5-methyl-1-benzothiophene-3-carbaldehyde can be compared with other benzothiophene derivatives such as:

The presence of the methyl group at the 5-position in this compound can influence its chemical reactivity and biological activity, making it unique among its analogs.

Properties

CAS No.

32969-19-0

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

5-methyl-1-benzothiophene-3-carbaldehyde

InChI

InChI=1S/C10H8OS/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-6H,1H3

InChI Key

CICXVKAEDHCPKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC=C2C=O

Purity

95

Origin of Product

United States

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